molecular formula C7H6BrI B047834 2-Bromo-1-iodo-4-methylbenzene CAS No. 71838-16-9

2-Bromo-1-iodo-4-methylbenzene

Cat. No.: B047834
CAS No.: 71838-16-9
M. Wt: 296.93 g/mol
InChI Key: PLAKKSAFIZVHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-iodo-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-iodotoluene. The reaction is carried out by treating 4-iodotoluene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity and ensure selective substitution at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-iodo-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide in acetone for halogen exchange.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Various biaryl compounds.

    Oxidation: 2-Bromo-1-iodo-4-methylbenzoic acid.

    Reduction: 2-Bromo-1-iodo-4-methylcyclohexane.

Scientific Research Applications

2-Bromo-1-iodo-4-methylbenzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the substituted product. In cross-coupling reactions, the halogen atoms are activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Bromo-4-iodotoluene
  • 4-Bromo-2-iodotoluene
  • 3-Bromo-2-iodotoluene

Comparison: 2-Bromo-1-iodo-4-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in selective synthesis and the formation of specific products .

Biological Activity

2-Bromo-1-iodo-4-methylbenzene, with the chemical formula C₇H₆BrI, is an aromatic compound known for its unique reactivity due to the presence of both bromine and iodine substituents. This compound is primarily utilized in organic synthesis and medicinal chemistry, where its biological activity is of considerable interest. The halogen substituents influence its behavior in various chemical reactions, making it a valuable building block for more complex molecules.

The structural characteristics of this compound significantly affect its biological activity. The compound features:

  • Bromine at the 2-position
  • Iodine at the 1-position
  • Methyl group at the 4-position

These substitutions allow for a range of electrophilic aromatic substitution reactions, where the bromine can act as a leaving group, facilitating nucleophilic substitutions. The iodine enhances the electrophilicity of the aromatic ring, which is crucial for its interactions in biological systems .

Pharmacological Profile

Research indicates that this compound exhibits notable pharmacological properties, including:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes, which are critical in drug metabolism. This inhibition can lead to significant drug-drug interactions .
  • Blood-Brain Barrier Permeability : The compound is classified as a BBB permeant, indicating its potential to cross the blood-brain barrier and affect central nervous system functions .

Toxicity and Safety

The compound is classified as an irritant (Hazard Symbol: Xi) and poses risks such as irritation to the eyes, respiratory system, and skin upon contact. Safety measures must be adhered to when handling this chemical .

Antimicrobial Activity

A study exploring various halogenated compounds demonstrated that this compound exhibited antimicrobial properties against certain bacterial strains. The mechanism was attributed to its ability to disrupt cellular processes through electrophilic attack on nucleophilic sites within microbial cells .

Anticancer Potential

In a recent investigation, compounds similar to this compound were evaluated for their anticancer activity. These studies highlighted that halogenated aromatic compounds could induce apoptosis in cancer cells through various pathways, including oxidative stress mechanisms .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Property Value/Description
Molecular FormulaC₇H₆BrI
CAS Number71838-16-9
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2C9 (Yes), CYP2C19 (No)
BBB PermeabilityYes
Log P (Octanol-Water Partition)3.54 (Consensus)
ToxicityIrritant

Q & A

Q. What are the optimal synthetic conditions for preparing 2-Bromo-1-iodo-4-methylbenzene with high purity?

Basic Research Question
The synthesis typically involves halogenation of 4-methylbenzene derivatives. A method reported in radiopharmaceutical research employs palladium-catalyzed coupling:

  • Reactant ratio : 1:1 stoichiometry between aryl halide and thiol precursor
  • Catalytic system : Tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) with Xantphos ligand (3 mol%)
  • Solvent : Toluene at 125°C for 2 hours
  • Workup : Filtration through Celite followed by flash chromatography yields product in 96% purity .

Q. What safety precautions are critical when handling this compound given incomplete toxicological data?

Basic Research Question
Standard precautions include:

  • Eye exposure : Immediate 10-15 minute flushing with water (ophthalmologist consultation)
  • Skin contact : 15-minute wash with soap/water, contaminated clothing removal
  • Storage : In airtight containers away from ignition sources (based on analog bromobenzene safety protocols) .

Q. How does the bromine/iodine substitution pattern influence regioselectivity in transition-metal catalyzed reactions?

Advanced Research Question
The iodo group (C-I bond dissociation energy = 55 kcal/mol) typically acts as the primary reactive site in oxidative addition steps compared to bromine (70 kcal/mol). This enables sequential functionalization:

Initial coupling at iodine position under mild conditions (e.g., 50°C, Pd(OAc)₂)

Subsequent bromine activation requires stronger bases (e.g., t-BuONa) or elevated temperatures
Experimental validation through ¹H NMR kinetic studies comparing C-I vs. C-Br activation rates is recommended .

Q. What analytical strategies resolve contradictions in reported catalytic efficiencies for Suzuki couplings involving this substrate?

Advanced Research Question
Address discrepancies through:

Controlled atmosphere experiments (O₂ vs. N₂) to assess catalyst oxidation state impacts

ICP-MS verification of actual Pd loading in reaction mixtures

Hammett plot analysis correlating electronic effects of substituents with coupling rates
Comparative studies show electron-donating methyl groups (σp = -0.17) accelerate oxidative addition but may hinder transmetallation steps .

Q. What computational methods effectively model the steric effects of the methyl group in nucleophilic aromatic substitution?

Advanced Research Question
Employ DFT calculations (B3LYP/6-311+G(d,p)) to:

Map electrostatic potential surfaces identifying nucleophilic attack sites

Calculate activation energies for para- vs. meta-substitution pathways

Simulate transition states using NBO analysis to quantify steric interactions
Benchmark against crystallographic data (e.g., C-C bond lengths in methylbenzene derivatives from X-ray studies) .

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be reconciled?

Advanced Research Question
Design pH-dependent stability studies with:

  • HPLC monitoring of degradation products at 25°C (pH 1–14)
  • Arrhenius analysis to extrapolate shelf-life under varying storage conditions
  • Isotopic labeling (e.g., deuterated solvents) to trace hydrolysis pathways
    Contradictions often arise from solvent impurities or oxygen levels; use degassed solvents and inert atmospheres for reproducibility .

Q. What spectroscopic techniques best characterize halogen-methyl interactions in this compound?

Basic Research Question
Combine:

¹H/¹³C NMR : Methyl protons appear as a singlet (δ 2.3–2.5 ppm), while aromatic protons show splitting patterns dependent on halogen positions

X-ray crystallography : Resolves spatial arrangement of halogens and methyl groups (e.g., C-Br bond length ≈ 1.89 Å)

GC-MS : Verifies purity and detects trace halogenated byproducts .

Q. What role does the methyl group play in directing electrophilic substitution reactions?

Advanced Research Question
The methyl group acts as an ortho/para-directing electron donor:

  • Nitration : Predominantly para to iodine due to steric hindrance from bromine
  • Sulfonation : Temperature-dependent selectivity; higher temps favor meta substitution relative to bromine
    Competitive experiments using isotopic labeling (e.g., ²H in methyl) can quantify directing effects .

Properties

IUPAC Name

2-bromo-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAKKSAFIZVHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347849
Record name 3-Bromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71838-16-9
Record name 3-Bromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-1-iodo-4-methylbenzene
2-Bromo-1-iodo-4-methylbenzene
2-Bromo-1-iodo-4-methylbenzene
2-Bromo-1-iodo-4-methylbenzene
2-Bromo-1-iodo-4-methylbenzene
2-Bromo-1-iodo-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.